N-(2-Hydroxyethyl)-2-nitrobenzamide

synthetic methodology photochemistry heterocyclic chemistry

N-(2-Hydroxyethyl)-2-nitrobenzamide is an ortho-nitro-substituted benzamide featuring a hydroxyethyl group at the amide nitrogen. This bifunctional design comprises a 2-nitrobenzamide core – enabling bioreduction, intramolecular hydrogen bonding, and photoinduced electron transfer – and a terminal hydroxyl handle for further derivatization.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 84946-14-5
Cat. No. B12665918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)-2-nitrobenzamide
CAS84946-14-5
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCO)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c12-6-5-10-9(13)7-3-1-2-4-8(7)11(14)15/h1-4,12H,5-6H2,(H,10,13)
InChIKeyDDHRZXUHAFEJIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)-2-nitrobenzamide (CAS 84946-14-5) – Ortho-Nitro Benzamide Scaffold for Synthetic Intermediates and Research Reagents


N-(2-Hydroxyethyl)-2-nitrobenzamide is an ortho-nitro-substituted benzamide featuring a hydroxyethyl group at the amide nitrogen. This bifunctional design comprises a 2-nitrobenzamide core – enabling bioreduction, intramolecular hydrogen bonding, and photoinduced electron transfer – and a terminal hydroxyl handle for further derivatization. It is registered under EINECS 284-617-2 and is primarily supplied as a research intermediate [1] . Its distinct ortho-nitro topology sets it apart from the analogous meta- and para-nitro isomers, imparting unique reactivity profiles that cannot be replicated by simply interchanging positional isomers or N-alkyl nitrobenzamide congeners.

Why N-(2-Hydroxyethyl)-2-nitrobenzamide Cannot Be Replaced by Its Positional Isomers or Generic N-Alkyl Nitrobenzamides


Positional isomerism on the benzamide ring critically governs both physicochemical properties and reactivity. The ortho-nitro group in N-(2-hydroxyethyl)-2-nitrobenzamide enables excited-state intramolecular proton transfer (ESIPT) that is geometrically impossible for the meta- and para-nitro analogs [1]. Furthermore, the ortho-nitro orientation imparts a distinct LogP value compared to its isomers, directly affecting solubility, chromatographic retention, and membrane partitioning in biological assays . Generic substitution with the widely available 3-nitro or 4-nitro isomers therefore results in altered reaction trajectories, different analytical behavior, and potential regulatory non-compliance due to missing EINECS registration. The following evidence quantifies these differences to guide informed procurement decisions.

Quantitative Differentiation Evidence for N-(2-Hydroxyethyl)-2-nitrobenzamide (CAS 84946-14-5) Against Closest Analogs


Ortho-Nitro Configuration Enables Unique ESIPT-Driven Photoassisted Heterocycle Synthesis Unattainable with Meta- or Para-Nitro Isomers

The ortho-nitro group of N-(2-hydroxyethyl)-2-nitrobenzamide is essential for excited-state intramolecular proton transfer (ESIPT), which triggers intramolecular [4+2] and [4+4] cycloadditions to generate polyheterocyclic ketones. In a validated JACS study, this compound served as a reactant (with Lawesson's reagent, Na₂S, and Et₃N in EtOH/toluene) to produce 2-(4,5-dihydrothiazol-2-yl)aniline, a key intermediate for enantioselective synthesis. The meta- and para-nitro isomers lack the ortho-nitro arrangement required for ESIPT and cannot participate in this tandem photoassisted transformation. Products were obtained with enantiomeric excess up to 90% [1].

synthetic methodology photochemistry heterocyclic chemistry

LogP of 0.262 distinguishes N-(2-hydroxyethyl)-2-nitrobenzamide from the more lipophilic 3-nitro isomer (LogP 0.47) and the more hydrophilic 4-nitro isomer (LogP −0.292)

Experimental and calculated LogP values reveal a clear lipophilicity gradient across the three positional isomers. The ortho-nitro isomer (target) exhibits an intermediate LogP of 0.262, while the meta-nitro isomer is markedly more lipophilic (LogP 0.47) and the para-nitro isomer is substantially more hydrophilic (LogP −0.292). These differences translate into distinct aqueous solubility, reversed-phase HPLC retention, and membrane permeability profiles that cannot be interchanged in formulation or bioassay contexts [1] .

physicochemical properties lipophilicity chromatography

Dedicated Reversed-Phase HPLC Method on Newcrom R1 Simplifies Analytical Quality Control for N-(2-Hydroxyethyl)-2-nitrobenzamide

A validated reverse-phase HPLC method using the Newcrom R1 column is specifically published for N-(2-hydroxyethyl)-2-nitrobenzamide, employing a simple acetonitrile/water/phosphoric acid mobile phase. The method is documented as scalable for preparative separations and suitable for impurity isolation and pharmacokinetic studies. No equivalent published analytical method was identified for the 3-nitro or 4-nitro positional isomers, meaning users of those compounds must invest additional resources in de novo method development [1].

analytical chemistry HPLC method development quality control

EINECS Registration (284-617-2) Provides Regulatory Certainty for N-(2-Hydroxyethyl)-2-nitrobenzamide in EU Chemical Inventory Compliance

N-(2-Hydroxyethyl)-2-nitrobenzamide is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 284-617-2. This registration confirms its status as a recognized commercial chemical substance on the EU market. In contrast, the 3-nitro isomer (CAS 7399-69-1) and 4-nitro isomer (CAS 6640-65-9) do not appear to have active EINECS numbers based on available database searches, which may introduce additional regulatory friction for EU-based procurement and use [1] .

regulatory compliance EINECS chemical inventory

Procurement-Driven Application Scenarios Where N-(2-Hydroxyethyl)-2-nitrobenzamide Provides a Verifiable Advantage


Enantioselective Photoassisted Synthesis of Polyheterocyclic Ketones

Research groups developing light-driven asymmetric heterocycle syntheses should select the ortho-nitro isomer exclusively. As demonstrated, N-(2-hydroxyethyl)-2-nitrobenzamide undergoes ESIPT and intramolecular cycloaddition to yield enantioenriched polyheterocyclic ketones (ee up to 90%), a transformation inaccessible to the meta- and para-nitro isomers [3].

Building Block for DprE1-Targeted Antimycobacterial Agent Development

N-Alkyl nitrobenzamides, structurally simplified analogs of DprE1 inhibitors, have shown antitubercular activity with MIC values as low as 16 ng/mL for optimized derivatives. The 2-nitro substitution pattern influences the electronic profile critical for DprE1 binding pocket complementarity, as supported by docking studies [3]. The 2-nitro isomer serves as a specific scaffold for SAR exploration in this therapeutic class.

Analytical Method Development and Impurity Profiling with Off-the-Shelf HPLC Conditions

Laboratories requiring rapid purity assessment can adopt the published Newcrom R1 HPLC method (MeCN/H₂O/H₃PO₄), which is scalable and MS-compatible upon replacement of phosphoric acid with formic acid [3]. This eliminates the 2–5 day method development cycle typically required when procuring uncharacterized positional isomers.

EU-Regulated Chemical Procurement and Inventory Integration

For organizations operating under EU REACH compliance frameworks, the EINECS listing (284-617-2) of N-(2-hydroxyethyl)-2-nitrobenzamide simplifies import documentation and substance registration. The 3-nitro and 4-nitro isomers lack confirmed EINECS numbers, potentially delaying customs clearance and requiring additional regulatory evaluation [3] .

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